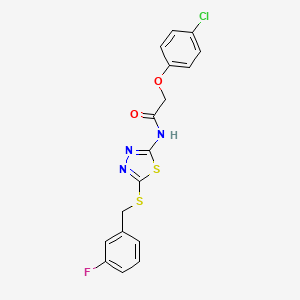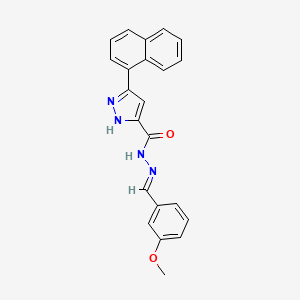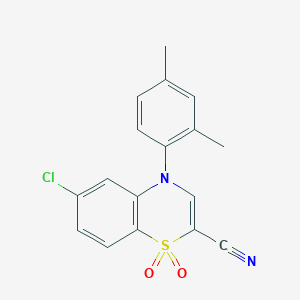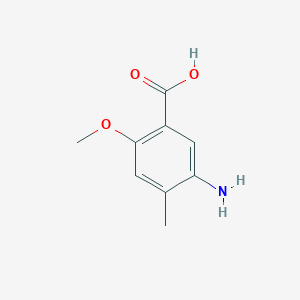![molecular formula C23H18N4O5S2 B2657481 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 441289-75-4](/img/structure/B2657481.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is an intricate organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically begins with the functionalization of the benzothiazole and isoquinoline rings. A common approach involves:
Nitration of Benzothiazole: : Introduction of a nitro group into benzothiazole using nitric acid and sulfuric acid under controlled temperatures.
Formation of Benzamide: : Reaction of a suitable benzoyl chloride derivative with 6-nitrobenzo[d]thiazol-2-amine under basic conditions to form the corresponding benzamide.
Sulfonylation of Isoquinoline: : Introduction of the sulfonyl group into 3,4-dihydroisoquinoline via sulfonyl chloride under acidic or basic conditions.
Coupling: : Finally, a coupling reaction between the sulfonylated isoquinoline and the substituted benzamide is carried out, often under mild conditions using a base to neutralize the acidic by-products.
Industrial Production Methods
Industrial scale production might leverage continuous flow synthesis for each of the stages above to ensure precision, minimize waste, and reduce reaction times. High throughput screening for reaction optimization plays a significant role in refining these processes.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: : The nitro group in the benzothiazole moiety can be reduced to an amine under hydrogenation conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, primarily around the isoquinoline and benzamide moieties.
Common Reagents and Conditions
Oxidation: : Uses reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: : Alkylation or acylation reagents in the presence of base or acid catalysts.
Major Products
Oxidation: : Produces sulfonyl chlorides or sulfonic acids.
Reduction: : Generates the corresponding amines.
Substitution: : Yields various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Used as a precursor or intermediate in the synthesis of more complex organic molecules, especially in the development of heterocyclic compounds.
Biology
Investigated for its potential as a biochemical probe due to its interactions with various enzymes and proteins.
Medicine
Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry
Can be utilized in the development of advanced materials with specific electronic properties, due to its rigid structure and functional groups.
Mechanism of Action
The compound's biological activity largely stems from its ability to interact with molecular targets such as enzymes, receptors, and ion channels. Its structure allows it to engage in multiple binding interactions:
Isoquinoline Moiety: : Often interacts with DNA and enzymes involved in cell replication and repair.
Benzothiazole Moiety: : Known to inhibit certain enzymes, modulating biochemical pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-amino-benzo[d]thiazol-2-yl)benzamide: : Similar but has an amino group instead of a nitro group.
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(benzothiazol-2-yl)benzamide: : Lacks the nitro substitution, affecting its reactivity and application scope.
Uniqueness
This compound’s distinctiveness lies in its multifunctional groups that provide diverse reactivity and potential biological activity, making it a versatile candidate for various fields of research.
Hope you find this dive into the world of "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide" both insightful and intriguing! Anything else you'd like to explore about this compound?
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5S2/c28-22(25-23-24-20-10-7-18(27(29)30)13-21(20)33-23)16-5-8-19(9-6-16)34(31,32)26-12-11-15-3-1-2-4-17(15)14-26/h1-10,13H,11-12,14H2,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOYIMGCDRNFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2657398.png)
![N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2657399.png)
![Benzyl 3-[(2-nitrophenyl)amino]propanoate](/img/structure/B2657400.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2657401.png)


![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2657407.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2657410.png)
![3-chloro-2-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2657413.png)

![2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid](/img/structure/B2657416.png)

![1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2657418.png)
